strontium;2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate
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Overview
Description
Strontium;2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate is a complex organic compound. It contains a strontium ion coordinated with a sulfonated pyrazole-derived azo compound. This compound finds its place in various scientific and industrial applications due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of strontium;2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate typically begins with the preparation of the 3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazole-4-diazenyl derivative. The diazotization of an aromatic amine followed by azo coupling with an appropriate pyrazole derivative produces the intermediate, which then reacts with a benzoate compound in the presence of strontium salts. Reaction conditions usually include acidic or basic environments to facilitate the coupling reactions and ensure proper coordination of the strontium ion.
Industrial Production Methods
Industrially, this compound is synthesized through a similar route with optimizations for scale. This includes continuous flow processes and the use of catalysts to increase yield and purity. The reactions are typically conducted at controlled temperatures and pressures, with solvent systems designed to maximize efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, altering the oxidation state of the strontium ion or the organic ligands.
Reduction: : Potential reduction reactions may affect the azo linkage, reducing it to the corresponding amines.
Substitution: : Substitution reactions can occur at various positions on the organic framework, particularly at the benzoate or pyrazole moieties.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or other peroxides in acidic conditions.
Reduction: : Common reducing agents include sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: : Electrophilic substitution can be achieved using halogens or nitro groups under suitable conditions.
Major Products
Depending on the reaction type:
Oxidation may yield sulfonated benzoates with altered strontium coordination.
Reduction often leads to amine derivatives of the original compound.
Substitution reactions can yield various substituted benzoate or pyrazole derivatives with distinct properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent for synthesizing other complex molecules, and its unique properties make it valuable in studying coordination chemistry.
Biology and Medicine
Industry
Industrial applications include its use in pigments and dyes, owing to its vibrant coloration properties and stability. It is also studied for potential use in materials science for developing new materials with specific optical or electronic properties.
Mechanism of Action
Mechanism by which the Compound Exerts its Effects
The compound's effects stem from its ability to coordinate with metal ions and organic molecules, altering their chemical and physical properties.
Molecular Targets and Pathways
Its molecular targets can include enzymes, receptors, and other proteins, where it can modulate activity through binding interactions. The pathways involved are dependent on the specific application but often involve changes in molecular conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
Strontium;2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate can be compared to other strontium-coordinated azo compounds and benzoate derivatives.
Other compounds in this family might include different metal ions like calcium or magnesium, or variations in the organic ligands.
Highlighting its Uniqueness
The uniqueness of this compound lies in its specific coordination environment and the combined chemical properties imparted by the strontium ion and the azo-benzoate ligand, offering distinct reactivity and applications not found in similar compounds.
There you have it—an exploration of your intricate compound. Hope that hit the spot!
Properties
CAS No. |
250640-73-4 |
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Molecular Formula |
C17H12N4O6SSr |
Molecular Weight |
488.0 g/mol |
IUPAC Name |
strontium;2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/C17H14N4O6S.Sr/c1-10-15(19-18-14-8-3-2-7-13(14)17(23)24)16(22)21(20-10)11-5-4-6-12(9-11)28(25,26)27;/h2-9,15H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
InChI Key |
HAISNUCKWZSOLF-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Sr+2] |
Origin of Product |
United States |
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